

The Dual Reactivity of Azido-PEG24-acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Azido-PEG24-acid**

Cat. No.: **B7908979**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and applications of **Azido-PEG24-acid**, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details the chemistry of its azide and carboxylic acid functionalities, offers quantitative data on relevant reaction kinetics, and provides detailed experimental protocols for its use.

Core Properties of Azido-PEG24-acid

Azido-PEG24-acid is a molecule featuring two distinct reactive groups at either end of a 24-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of reactivity and beneficial physicochemical properties.

- **Azide Group (-N₃):** This functional group is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group's main attraction is its high selectivity and stability under most biological conditions.^[1] It does not typically react with naturally occurring functional groups in biomolecules, making it an ideal handle for specific conjugation.^[2]
- **Carboxylic Acid Group (-COOH):** This group allows for conventional bioconjugation to primary amines (-NH₂) present in proteins (e.g., lysine residues) and other molecules.^[3] This reaction forms a stable amide bond but requires activation with coupling agents like 1-Ethyl-

3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

- PEG24 Spacer: The long, hydrophilic PEG chain enhances the water solubility of the molecule and any conjugate it forms. In therapeutic applications, PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong their circulation half-life *in vivo* and reduce immunogenicity.

Table 1: Physicochemical Properties of **Azido-PEG24-acid**

Property	Value	Reference
Molecular Formula	C ₅₁ H ₁₀₁ N ₃ O ₂₆	
Molecular Weight	1172.4 g/mol	
Purity	Typically >95%	
Physical Form	White Solid	
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	
Storage Conditions	-20°C, desiccated	

Reactivity and Applications of the Azide Group

The azide group of **Azido-PEG24-acid** is primarily utilized in two types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are foundational in creating complex bioconjugates for various applications, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a Cu(I) species. The reaction is rapid and forms a stable triazole linkage. However, the potential cytotoxicity of the copper catalyst can be a limitation for *in vivo* applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of these molecules allows the reaction with azides to proceed without a catalyst, making it highly suitable for live-cell labeling and *in vivo* applications.

Quantitative Data on Azide Reactivity

While specific kinetic data for **Azido-PEG24-acid** is not readily available in the literature, studies on similar molecules provide valuable insights into the reaction rates. The choice of buffer, pH, and the presence of a PEG linker can significantly influence SPAAC reaction kinetics.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Reactants	Buffer (pH)	Temperature (°C)	Rate Constant (M ⁻¹ s ⁻¹)	Reference
Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside	PBS (7)	25	0.32 - 0.85	
Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside	HEPES (7)	25	0.55 - 1.22	
DBCO-PEG5-trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside	HEPES (7)	25	0.18 - 0.37	
DBCO-PEG5-trastuzumab + 3-azido-L-alanine	PBS (7)	25	0.18 - 0.37	

Note: These values are for model systems and serve as an approximation. Actual rates with **Azido-PEG24-acid** may vary.

Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by an average of $31 \pm 16\%$, likely by reducing steric hindrance. Higher pH values generally increase SPAAC reaction rates, though this effect can be buffer-dependent.

Experimental Protocols for Azide Group Reactions

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an alkyne-containing molecule to **Azido-PEG24-acid**.

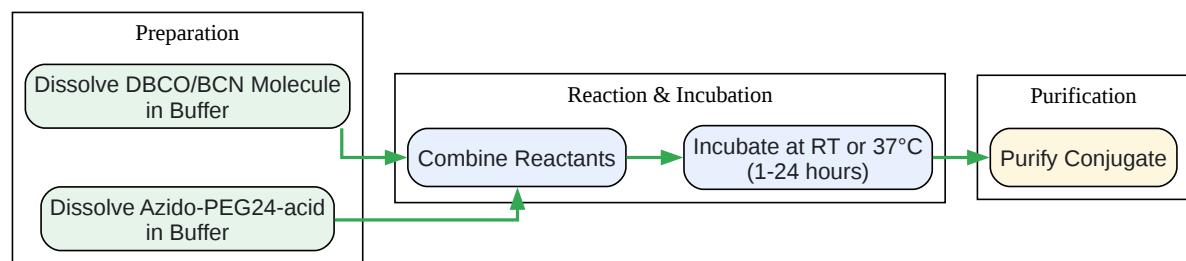
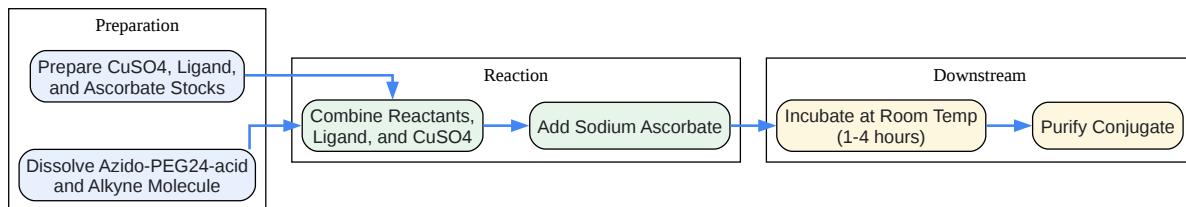
Materials:

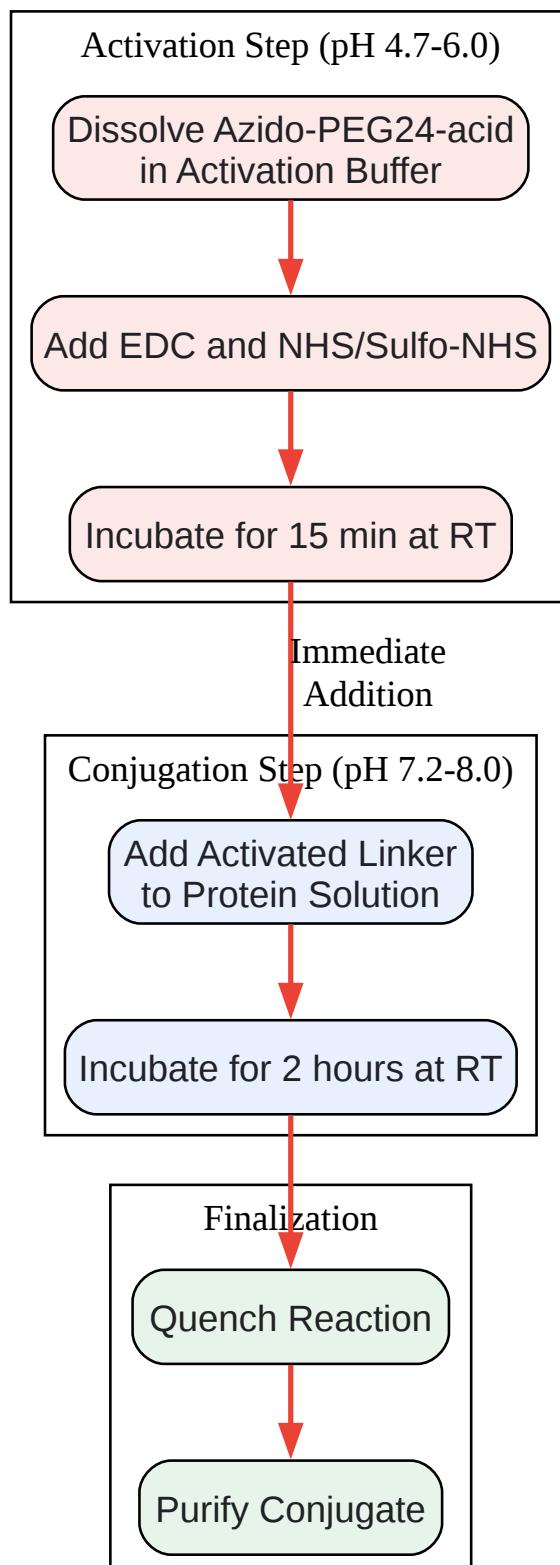
- **Azido-PEG24-acid**
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
- Degassed water
- Purification system (e.g., size exclusion chromatography)

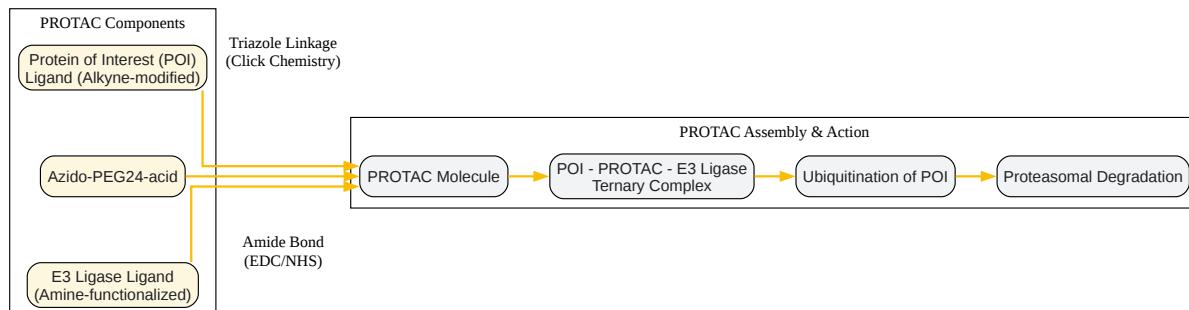
Procedure:

- Preparation of Reactants:

- Dissolve **Azido-PEG24-acid** in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
- Dissolve the alkyne-containing molecule in the reaction buffer to the desired concentration.
- Preparation of Catalyst:
 - Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
 - Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in water/DMSO).
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- Reaction:
 - In a reaction tube, combine the alkyne-containing molecule and **Azido-PEG24-acid** (typically at a 1:1.5 to 1:5 molar ratio).
 - Add the copper ligand to the reaction mixture.
 - Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 μ M.
 - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.
- Purification:
 - Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by size exclusion chromatography, dialysis, or other appropriate methods.







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